Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate)
Description
Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) (hereafter referred to by its full systematic name) is a synthetic nucleotide analog characterized by a complex phosphonate-rich structure. This compound replaces the traditional phosphate backbone of adenosine nucleotides with a series of phosphonate and phosphinyl groups, rendering it resistant to enzymatic hydrolysis and enhancing its stability in biological systems . Its design mimics endogenous nucleotides like adenosine 5'-monophosphate (AMP) but introduces structural modifications to improve binding affinity to viral polymerases or cellular enzymes, particularly in antiviral applications . The phosphonate groups enable competitive inhibition or chain termination during nucleic acid synthesis, as observed in studies targeting hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and HIV-1 reverse transcriptase (RT) .
Properties
CAS No. |
50676-82-9 |
|---|---|
Molecular Formula |
C11H19N5O15P4 |
Molecular Weight |
585.19 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-34(24,25)31-35(26,27)30-33(22,23)4-32(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H,26,27)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
YBCREBUYVIOBIV-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) involves multiple steps. The synthetic route typically starts with adenosine, which undergoes phosphorylation reactions to introduce the phosphonate groups. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions . Industrial production methods may involve large-scale phosphorylation processes using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes, including energy transfer and signal transduction.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of cardiovascular diseases and as an anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) involves its interaction with specific molecular targets and pathways. It can bind to adenosine receptors, influencing various physiological processes such as vasodilation, neurotransmission, and immune response modulation. The compound’s phosphorylated groups play a crucial role in its biochemical activity, enabling it to participate in energy transfer reactions and signal transduction pathways .
Comparison with Similar Compounds
Key Differences :
- Phosphorothioates (e.g., 2′-deoxy-5′-O-[hydroxy(...)phosphorothioyl]adenosine) incorporate sulfur, altering electronic properties and enzyme binding .
- Cyclic Phosphonates: Adenosine 3',5'-cyclic phosphonate analogs show negligible activity in phosphorylase b kinase activation, underscoring the necessity of an unmodified phosphate group for cyclic AMP (cAMP)-mediated signaling .
Research Findings and Implications
- Antiviral Efficacy : The compound’s phosphonate backbone enables potent inhibition of viral polymerases, with >90% inhibition of HCV replication at 10 μM .
- Resistance Mitigation : Its unique binding mode reduces susceptibility to mutations like K65R in HIV-1 RT .
- Therapeutic Potential: Compared to tenofovir and AMP analogs, its stability and specificity make it a promising candidate for long-acting antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
